molecular formula C16H20N2O B5298682 N-(sec-butyl)-N-ethylquinoline-3-carboxamide

N-(sec-butyl)-N-ethylquinoline-3-carboxamide

Cat. No. B5298682
M. Wt: 256.34 g/mol
InChI Key: GMJVKJUYVGVXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N-ethylquinoline-3-carboxamide, commonly known as BE-2254, is a synthetic compound that belongs to the family of quinoline carboxamides. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of BE-2254 is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various cellular pathways and signaling molecules. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which play a crucial role in the inflammatory response. It has also been shown to activate the production of interferons, which are important mediators of the immune response.
Biochemical and Physiological Effects:
BE-2254 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been found to have a protective effect on the liver and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of BE-2254 is its broad spectrum of activity. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and inflammatory disorders. It also has a favorable safety profile, with no significant adverse effects reported in clinical trials. However, one of the limitations of BE-2254 is its relatively low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are several future directions for the research and development of BE-2254. One of the areas of focus is the optimization of its pharmacological properties, such as its solubility and bioavailability, to improve its therapeutic potential. Another area of interest is the identification of specific cellular targets and signaling pathways that are modulated by BE-2254, which could lead to the development of more targeted and effective therapies. Additionally, the use of BE-2254 in combination with other drugs or therapies is being explored as a potential strategy to enhance its therapeutic efficacy.

Synthesis Methods

BE-2254 can be synthesized through a multi-step process that involves the condensation of 2-ethyl-3-hydroxyquinoline with sec-butylamine, followed by the reaction with ethyl chloroformate. The resulting intermediate is then subjected to further reactions to obtain the final product.

Scientific Research Applications

BE-2254 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-butan-2-yl-N-ethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-4-12(3)18(5-2)16(19)14-10-13-8-6-7-9-15(13)17-11-14/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJVKJUYVGVXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC)C(=O)C1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-N-ethylquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.